1-(4-Chloro-3,5-dimethylphenyl)-2,2,2-trifluoroethanone
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Overview
Description
4’-Chloro-3’,5’-dimethyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H8ClF3O It is a derivative of acetophenone, characterized by the presence of chloro, dimethyl, and trifluoromethyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’,5’-dimethyl-2,2,2-trifluoroacetophenone typically involves the reaction of 4-chloro-3,5-dimethylphenyl magnesium bromide with trifluoroacetyl chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-3’,5’-dimethyl-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4’-Chloro-3’,5’-dimethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’,5’-dimethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The chloro and dimethyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Chloro-2,2,2-trifluoroacetophenone
- 2,2,2-Trifluoroacetophenone
- 4’-Bromo-2,2,2-trifluoroacetophenone
Comparison: 4’-Chloro-3’,5’-dimethyl-2,2,2-trifluoroacetophenone is unique due to the presence of both chloro and dimethyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and industrial applications due to these structural differences.
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c1-5-3-7(4-6(2)8(5)11)9(15)10(12,13)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJNUNGFJYRXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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